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Compound of Interest

Phenoxybenzamine-d5
Compound Name:
Hydrochloride

Cat. No. 8589000

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analytical methodologies pertinent to Phenoxybenzamine-d5 Hydrochloride. Given that this
compound is a deuterated analog, primarily synthesized for use as an internal standard in
guantitative analyses, publicly available, detailed spectroscopic data is limited. This guide
presents available information for its non-deuterated counterpart, Phenoxybenzamine
Hydrochloride, as a reference, alongside the expected spectral characteristics for the
deuterated species. The experimental protocols detailed herein are based on established
analytical practices for compounds of this nature.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for Phenoxybenzamine-d5
Hydrochloride is provided below.
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Property

Value

Source

Chemical Name

N-benzyl-N-(2-chloroethyl)-1-

(phenoxy-d5)propan-2-amine,

monohydrochloride

[1]

CAS Number

1329838-45-0

(112131

Molecular Formula

C1sH17DsCINO - HCI

[1]

Molecular Weight

345.32 g/mol

[2]

Deuterated Forms

>98% (d1-ds)

[1]

Physical Form

Solid

[1]

Solubility

DMF: 30 mg/mL, DMSO: 25
mg/mL, Ethanol: 25 mg/mL

[1]

Mass Spectrometry Data

Phenoxybenzamine-d5 Hydrochloride is principally used as an internal standard for the
quantification of Phenoxybenzamine by Gas Chromatography-Mass Spectrometry (GC-MS) or
Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

Expected Mass Spectrum of Phenoxybenzamine-d5:

The mass spectrum of the deuterated compound is expected to show a molecular ion peak at a
mass-to-charge ratio (m/z) that is 5 Daltons higher than the non-deuterated form due to the five
deuterium atoms on the phenoxy ring.

Phenoxybenzamine Phenoxybenzamine-d5
Parameter

Hydrochloride Hydrochloride

Molecular Formula C1sH22CINO - HCI C1sH17DsCINO - HCI

Molecular Weight 340.29 g/mol [5] 345.32 g/mol [2]

Expected [M+H]* ~304.15 m/z ~309.18 m/z
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Experimental Protocol for LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Phenoxybenzamine using

Phenoxybenzamine-d5 Hydrochloride as an internal standard.

Sample Preparation:

Standard and Sample Preparation: Prepare calibration standards and quality control
samples by spiking known concentrations of Phenoxybenzamine and a fixed concentration
of Phenoxybenzamine-d5 Hydrochloride into the appropriate matrix (e.g., plasma, urine).

Extraction: Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and
internal standard. A typical protein precipitation involves adding three volumes of cold
acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated
proteins.

Reconstitution: Evaporate the supernatant under a stream of nitrogen and reconstitute the
residue in the mobile phase.

LC-MS/MS Parameters:

LC Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid
in water) and an organic solvent (e.g., acetonitrile or methanol).

lonization: Electrospray ionization (ESI) in positive ion mode.

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The
precursor and product ions for both the analyte and the internal standard would be
determined by direct infusion or by analyzing a concentrated standard solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Detailed NMR spectra for Phenoxybenzamine-d5 Hydrochloride are not publicly available.

However, the 1H NMR spectrum of the non-deuterated Phenoxybenzamine Hydrochloride can
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be used as a reference.[6]

Expected *H NMR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The *H NMR spectrum of the deuterated compound is expected to be similar to the non-
deuterated form, with the significant exception of the absence of signals corresponding to the
protons on the phenoxy ring.

Assignment (Non- Approximate Chemical Shift . _
deuterated) (6. ppm) Expected in d5-variant?
Aromatic protons (phenoxy) 6.8-7.4 No

Aromatic protons (benzyl) 72-75 Yes

-CHz- (benzyl) 35-4.0 Yes

-CH- 45-5.0 Yes

-O-CHz- 3.9-43 Yes

-N-CH2-CH2-Cl 2.8-3.8 Yes

-CHs 1.2-15 Yes

Experimental Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the solid Phenoxybenzamine-d5
Hydrochloride in a suitable deuterated solvent (e.g., DMSO-ds, Methanol-d4). The choice of
solvent will depend on the solubility of the compound and the desired chemical shift window.

 Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
o Use a sufficient number of scans to achieve a good signal-to-noise ratio.

o Apply appropriate phasing and baseline correction to the processed spectrum.
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e 13C NMR Acquisition:
o Use a proton-decoupled pulse sequence.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 13C.

Infrared (IR) Spectroscopy Data

Specific IR data for Phenoxybenzamine-d5 Hydrochloride is not readily available. The IR
spectrum of the non-deuterated form is characterized by absorptions corresponding to its
functional groups.

Expected IR Spectrum of Phenoxybenzamine-d5 Hydrochloride:

The IR spectrum of the deuterated compound will be very similar to the non-deuterated form.
The most significant difference will be the presence of C-D stretching vibrations, which appear
at a lower frequency (around 2100-2300 cm~1) compared to C-H stretching vibrations (around
2800-3000 cm™1).

] Approximate Wavenumber ) )
Functional Group Expected in d5-variant?
(cm~1) (Non-deuterated)

N-H™* stretch (amine salt) 2400 - 2700 Yes
C-H stretch (aromatic) 3000 - 3100 ves (benzy)), C-D stretch for
phenoxy-d5
C-H stretch (aliphatic) 2850 - 3000 Yes
C=C stretch (aromatic) 1450 - 1600 Yes
C-O stretch (ether) 1200 - 1250 Yes
C-N stretch 1000 - 1250 Yes
C-Cl stretch 600 - 800 Yes

Experimental Protocol for FT-IR Spectroscopy
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e Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing it into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of

the solid directly on the ATR crystal.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR

crystal.
o Place the sample in the spectrometer and record the sample spectrum.

o The final spectrum is obtained by ratioing the sample spectrum against the background
spectrum.

Signaling Pathways and Analytical Workflow

The following diagrams illustrate the known signaling pathway of Phenoxybenzamine and a

general workflow for its spectroscopic analysis.
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Caption: Signaling pathway of Phenoxybenzamine's antihypertensive effect.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic and Analytical Profile of
Phenoxybenzamine-d5 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b589000#spectroscopic-data-for-
phenoxybenzamine-d5-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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